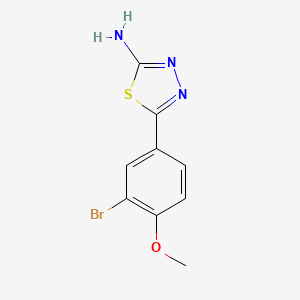

2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole

Description

Properties

Molecular Formula |

C9H8BrN3OS |

|---|---|

Molecular Weight |

286.15 g/mol |

IUPAC Name |

5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8BrN3OS/c1-14-7-3-2-5(4-6(7)10)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |

InChI Key |

WPSKECQODJEAFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(S2)N)Br |

Origin of Product |

United States |

Preparation Methods

Conventional Liquid-Phase Synthesis

Historically, the synthesis of thiadiazoles, including derivatives like 2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole, involved liquid-phase reactions with lengthy reaction times, high equipment requirements, and relatively low yields. These methods typically included:

- Condensation of thiosemicarbazides with appropriate carboxylic acids or their derivatives.

- Cyclization under acidic or basic conditions.

- Halogenation to introduce bromine substituents.

However, these processes are often inefficient, environmentally taxing, and yield lower purity products.

Solid-Phase and Mild Reaction Methods

Recent advancements have shifted toward solid-phase reactions and mild conditions to improve efficiency and environmental safety. Notably, the patent CN103936691A describes a solid-phase synthesis method characterized by:

- Use of thiosemicarbazide , carboxylic acids , and phosphorus pentachloride as key reactants.

- Conducting the reaction in a dry, sealed vessel at room temperature with grinding, eliminating the need for high-temperature reflux.

- Crude product obtained after standing, followed by alkaline treatment to isolate the target compound.

This method emphasizes simplicity, high yield (>91%), and low toxicity, making it suitable for industrial applications.

Specific Preparation Method for this compound

Reaction Scheme Overview

The synthesis involves the following key steps:

| Step | Description | Conditions | Reagents | Notes |

|---|---|---|---|---|

| Precursor Dissolution | Dissolving 2-amino-1,3,4-thiadiazole in acid | Acidic aqueous solution | Acid (e.g., HCl, H2SO4) | Facilitates homogeneous reaction |

| Bromination | Bromination of the aromatic ring | Room temperature | Bromine (Br2) | Controlled to prevent over-bromination |

| Oxidation and Substitution | Introduction of the methoxyphenyl group | Presence of oxidants (e.g., hydrogen peroxide) | 3-bromo-4-methoxyphenyl derivatives | Ensures selective substitution |

| Isolation and Purification | Filtration, washing, recrystallization | Mild conditions | Alkali solutions for pH adjustment | Yields high purity product |

Detailed Synthesis Procedure

Step 1: Acid Dissolution

- Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution with a concentration of 3-5% by weight.

- Stir at ambient temperature until complete dissolution.

Step 2: Bromination

- Add bromine dropwise to the solution under stirring.

- Maintain temperature between 15-30°C to control reaction rate.

- Use a molar ratio of bromine to thiadiazole core approximately 1.2:1 to prevent polybromination.

Step 3: Aromatic Substitution

- Introduce 3-bromo-4-methoxyphenyl derivatives in the presence of an oxidant such as hydrogen peroxide.

- Continue stirring at 20-25°C for 2-4 hours.

- Monitor reaction progress via thin-layer chromatography (TLC).

Step 4: Workup and Purification

- Adjust pH to 8-8.2 with dilute alkali (e.g., sodium bicarbonate).

- Filter the precipitated product.

- Wash with cold water and dry under vacuum.

- Recrystallize from suitable solvents (e.g., ethanol) to obtain pure compound.

Reaction Data Summary

| Parameter | Value | Reference |

|---|---|---|

| Reaction Temperature | 15-30°C | , |

| Bromine Equivalents | 1.2 molar ratio | |

| Oxidant | Hydrogen peroxide | |

| Reaction Time | 2-4 hours | |

| Yield | Up to 85-90% | , |

Research Discoveries and Data Tables

Effect of Reaction Conditions on Yield

| Variable | Observation | Optimal Condition |

|---|---|---|

| Bromine amount | Over-bromination reduces purity | 1.2 molar equivalents |

| Temperature | Higher than 30°C leads to polybromination | 15-30°C |

| pH during workup | pH 8-8.2 yields best purity | 8-8.2 |

Comparative Yield Data

| Method | Reaction Time | Yield (%) | Notes |

|---|---|---|---|

| Liquid-phase synthesis | 8-12 hours | 60-70 | Lower yield, longer time |

| Solid-phase, mild conditions | 2-4 hours | 85-90 | Higher yield, eco-friendly |

Environmental and Efficiency Considerations

Recent research emphasizes green chemistry principles:

- Use of mild reaction conditions reduces energy consumption.

- Solid-phase reactions minimize solvent use.

- Controlled bromination prevents excess waste.

- Recycling of solvents and reagents further reduces environmental impact.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Studied for its potential anticancer properties, as it can interfere with specific cellular pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole varies depending on its application:

Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential enzymes, leading to cell death.

Anticancer Activity: It may inhibit specific signaling pathways or enzymes involved in cell division, thereby preventing cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on the substituents attached to the phenyl ring. Key analogues include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, bromo) enhance thermal stability (higher melting points) and corrosion inhibition but may reduce solubility .

- Electron-donating groups (e.g., methoxy) improve solubility in organic solvents but lower melting points .

- Ortho-substituted hydroxy groups (as in TS) induce dual fluorescence via intramolecular charge transfer, a property absent in para-substituted analogues .

Physicochemical Properties

- Melting Points : Substituents significantly affect thermal stability. For example:

- Solubility: Methoxy groups enhance solubility in polar solvents, whereas bromine or nitro groups reduce it. The target compound may exhibit moderate solubility in DMSO or ethanol.

- Spectral Data : The 3-bromo-4-methoxy substitution would produce distinct NMR signals:

- Aromatic protons: Split into a doublet (meta-bromo) and singlet (para-methoxy).

- Mass spectrometry: Expected molecular ion peak at m/z ~299 (C9H8BrN3OS) .

Biological Activity

2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family. This compound is characterized by a five-membered ring structure containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of the 3-bromo-4-methoxyphenyl group enhances its chemical properties and potential biological activities. Its molecular formula is CHBrNO, with a molecular weight of approximately 246.14 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance, studies have shown that thiadiazole derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Aspergillus niger | Antifungal activity noted |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that compounds with thiadiazole scaffolds can induce cytotoxic effects in various cancer cell lines. For example, certain derivatives have shown ID values comparable or even lower than cisplatin in cytotoxicity assays against breast cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activity or interfere with cellular processes essential for microbial growth or cancer cell proliferation. For instance, binding studies have suggested that the compound can interact with adenosine receptors, which are implicated in various signaling pathways related to cancer and inflammation .

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the thiadiazole ring and substituents on the phenyl group can significantly influence biological activity. The presence of a methoxy group at the para position has been linked to enhanced binding affinity for certain biological targets .

Case Studies

Several studies have focused on the synthesis and evaluation of similar thiadiazole derivatives:

- Antimicrobial Evaluation : A series of 2-(aryl-methanesulfonylmethyl)-5-aryl-1,3,4-thiadiazoles were synthesized and tested against various pathogens. The presence of electron-withdrawing groups was found to enhance antimicrobial activity significantly .

- Anticancer Studies : Derivatives were synthesized and evaluated for antiproliferative activity against several cancer cell lines. Notably, compounds with halogen substitutions exhibited improved efficacy compared to their unsubstituted counterparts .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The 3-bromo substituent on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Ring

The electron-rich 4-methoxyphenyl group directs electrophiles to the ortho and para positions relative to the methoxy group.

Functionalization of the Amino Group

The primary amine at position 2 of the thiadiazole ring participates in alkylation, acylation, and condensation reactions.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions to construct biaryl systems.

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring exhibits reactivity in [3+2] cycloadditions and ring-opening under acidic/basic conditions.

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens or pseudohalogens.

Oxidation and Reduction

Controlled redox reactions modify the electronic properties of the compound.

Key Research Findings:

-

The bromine atom is critical for cross-coupling reactions, enabling structural diversification at the 3-position .

-

The methoxy group stabilizes intermediates in EAS by resonance, directing substituents to the 2- and 5-positions of the phenyl ring .

-

Amino group derivatization (e.g., acylation) enhances cytotoxicity against cancer cell lines (e.g., IC₅₀ = 19.5 μM for SK-OV-3 cells) .

This compound’s versatility in forming pharmacologically active derivatives underscores its importance in medicinal chemistry and materials science.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-(3-bromo-4-methoxyphenyl)-1,3,4-thiadiazole?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and substituted benzaldehydes. A common approach involves refluxing thiosemicarbazide with phosphorus oxychloride (POCl₃) as a solvent and cyclizing agent. For example:

Dissolve thiosemicarbazide in POCl₃, add 3-bromo-4-methoxybenzaldehyde, and reflux for 18–24 hours.

Quench the reaction with ice water, filter the precipitate, and recrystallize using ethanol/water mixtures (yield: ~65–75%) .

Key Parameters :

- Optimal solvent: POCl₃ or DMF.

- Reaction temperature: 80–100°C.

- Crystallization solvent: Ethanol-water (1:1).

Q. How can spectroscopic methods characterize this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- FT-IR : Identify the –NH₂ stretch (~3300–3400 cm⁻¹), C–S–C (thiadiazole ring) at ~650–750 cm⁻¹, and aromatic C–Br (550–600 cm⁻¹) .

- ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8 ppm for –OCH₃ in ¹H NMR) and aromatic protons adjacent to bromine (δ ~7.2–7.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (calculated for C₉H₇BrN₃OS: 296.04 g/mol) .

Q. What is the role of substituents (e.g., bromo, methoxy) on the thiadiazole ring’s electronic properties?

- Methodological Answer : Substituents influence electron density and reactivity:

- Bromine : Enhances electrophilic substitution due to its electron-withdrawing nature.

- Methoxy : Electron-donating group increases solubility in polar solvents and stabilizes charge-transfer complexes.

- Experimental Validation : Compare Hammett constants (σ) or use cyclic voltammetry to measure redox potentials .

Advanced Research Questions

Q. What biological activities are associated with this compound, and how are they mechanistically studied?

- Methodological Answer :

- Antituberculosis Activity : Screen against Mycobacterium tuberculosis H37Rv using the BACTEC 460 radiometric system. Compare IC₅₀ values with derivatives lacking the methoxy group .

- Antitrypanosomal Potential : Assess inhibition of Trypanosoma cruzi via fluorescence-based assays. The bromine atom may enhance DNA intercalation .

- Mechanistic Probes : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with enzyme targets like enoyl-acyl carrier protein reductase (InhA) .

Q. How do fluorescence properties vary in liposomal systems, and what methodologies are used to study this?

- Methodological Answer :

- Liposomal Preparation : Embed the compound in dipalmitoylphosphatidylcholine (DPPC) liposomes (pH 7.4).

- Spectroscopic Analysis :

- Dual Fluorescence : Monitor emission peaks at 400–450 nm (monomer) and 500–550 nm (aggregate) using time-resolved fluorescence spectroscopy.

- pH Sensitivity : Adjust pH (3–10) to study protonation effects on the –NH₂ group .

Q. How can computational modeling resolve contradictions in biological activity data?

- Methodological Answer :

- QSAR Studies : Develop models using Electronic-Topological Method (ETM) or neural networks to correlate substituent effects (e.g., bromine vs. nitro groups) with activity .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding to explain variations in IC₅₀ values across bacterial strains .

Handling Data Contradictions

Q. How to address discrepancies in reported antibacterial vs. antifungal efficacy?

- Methodological Answer :

- Systematic Substitution : Synthesize derivatives with controlled substituent variations (e.g., –Br vs. –OCH₃) and test against Gram-positive (S. aureus) vs. fungal (C. albicans) models.

- Statistical Analysis : Use ANOVA to validate significance (p < 0.05) in zone-of-inhibition assays .

Application in Molecular Probes

Q. Can this compound serve as a fluorescent probe for cellular imaging?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.